(2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine
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Overview
Description
(2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the bromination of 5-trifluoromethoxyphenol to obtain 2-bromo-5-trifluoromethoxyphenol . This intermediate is then subjected to further reactions to introduce the tetrahydropyran-4-yl group and the amine functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, nucleophilic substitution, and protective group strategies are often employed to streamline the synthesis process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific biological pathways, making it a potential candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group and the tetrahydropyran ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine is unique due to the presence of both the trifluoromethoxy group and the tetrahydropyran ring These structural features confer distinct chemical and biological properties, making it different from other similar compounds
Properties
IUPAC Name |
N-[2-bromo-5-(trifluoromethoxy)phenyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2/c13-10-2-1-9(19-12(14,15)16)7-11(10)17-8-3-5-18-6-4-8/h1-2,7-8,17H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQDJEZEYNVLLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=C(C=CC(=C2)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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